

# In-Depth Technical Guide: 2-Octynoic Acid (CAS Number 5663-96-7)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Octynoic acid

Cat. No.: B1221367

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## Introduction

**2-Octynoic acid** (CAS: 5663-96-7) is an acetylenic fatty acid characterized by an eight-carbon chain with a carboxyl group at one end and a carbon-carbon triple bond at the C-2 position.[1] It is a compound of significant interest in various fields, including organic synthesis, and more notably, in the study of autoimmune liver diseases. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and biological activities of **2-octynoic acid**, with a focus on its role as a xenobiotic inducer of autoimmune cholangitis, a condition that models primary biliary cholangitis (PBC).

## Chemical and Physical Properties

**2-Octynoic acid** is a colorless to light yellow liquid with a distinct odor.[1] It is soluble in organic solvents but has limited solubility in water.[1]

Property	Value	Reference
CAS Number	5663-96-7	[1]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>2</sub>	[1]
Molecular Weight	140.18 g/mol	
Appearance	Clear colorless to light yellow liquid	
Melting Point	2-5 °C	
Boiling Point	148-149 °C at 19 mmHg	
Density	0.961 g/mL at 25 °C	
Refractive Index (n <sup>20</sup> /D)	1.460	
InChI Key	BQDKCWCMDDBMLEH-UHFFFAOYSA-N	
SMILES	CCCCC#CC(=O)O	

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: Spectra available from various sources.
- <sup>13</sup>C NMR: Spectra available from various sources.

### Infrared (IR) Spectroscopy

- FTIR: Spectra available, typically showing characteristic peaks for the carboxylic acid OH stretch, C≡C triple bond stretch, and C=O carbonyl stretch.

### Mass Spectrometry (MS)

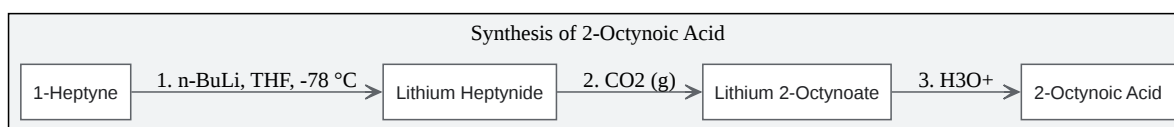
- GC-MS: Mass spectra are available, providing information on the fragmentation pattern of the molecule.

## Experimental Protocols

### Synthesis of 2-Octynoic Acid

A common method for the synthesis of **2-octynoic acid** is the carboxylation of the corresponding terminal alkyne, 1-heptyne, using a strong base such as n-butyllithium followed by quenching with carbon dioxide.

Reaction Scheme:



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**Figure 1.** Synthetic pathway for **2-Octynoic Acid**.

Detailed Protocol:

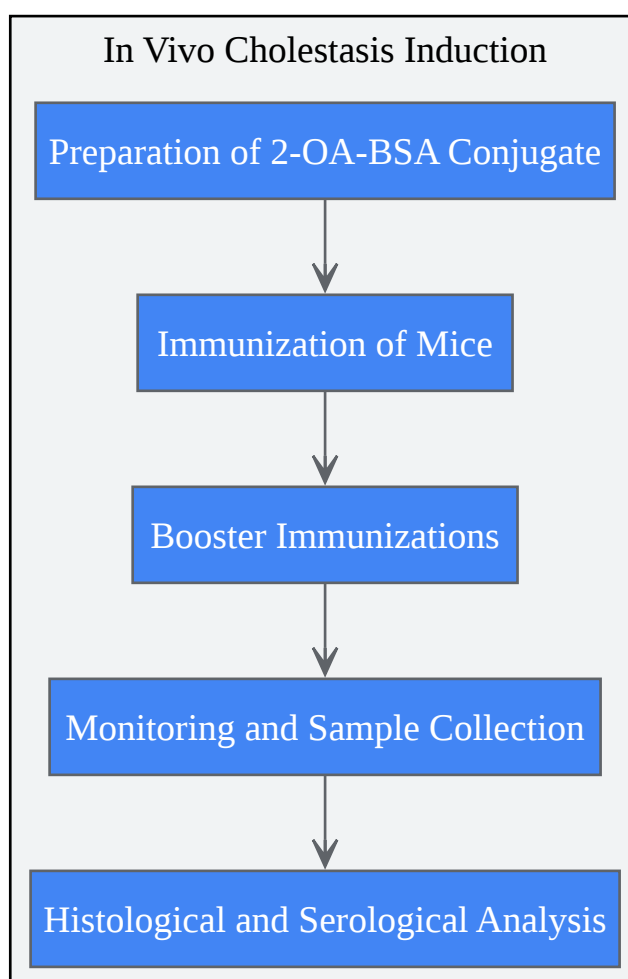
- **Deprotonation of 1-Heptyne:** To a solution of 1-heptyne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the lithium heptynide.
- **Carboxylation:** Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. This step should be performed while maintaining a low temperature to prevent side reactions.
- **Acidification:** The reaction is quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid) to protonate the carboxylate and yield **2-octynoic acid**.
- **Work-up and Purification:** The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are then washed, dried over an anhydrous salt (e.g., magnesium sulfate), filtered,

and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.

## Induction of Autoimmune Cholangitis in Mice

**2-Octynoic acid** is used to induce an experimental model of autoimmune cholangitis that mimics human primary biliary cholangitis (PBC). This is typically achieved by immunizing susceptible mouse strains with **2-octynoic acid** conjugated to a carrier protein.

Experimental Workflow:



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**Figure 2.** Workflow for inducing autoimmune cholangitis in mice.

#### Detailed Protocol:

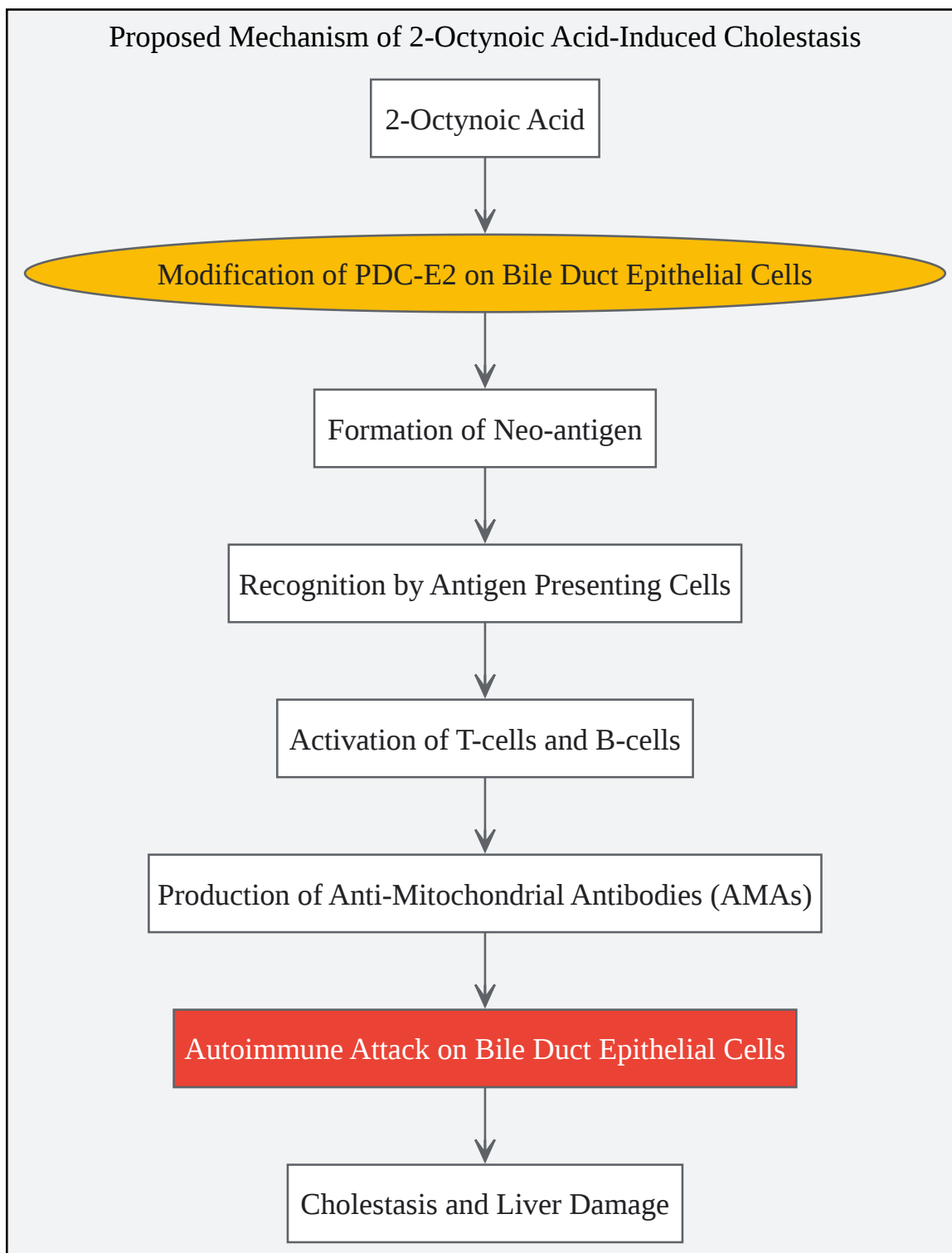
- Preparation of the Immunogen: **2-Octynoic acid** is conjugated to a carrier protein, such as bovine serum albumin (BSA), to make it immunogenic.
- Immunization: Susceptible mouse strains (e.g., C57BL/6) are immunized intraperitoneally with the **2-octynoic acid**-BSA conjugate emulsified in Complete Freund's Adjuvant (CFA).[2]
- Booster Immunizations: Mice are subsequently boosted at regular intervals (e.g., every 2 weeks) with the conjugate in Incomplete Freund's Adjuvant (IFA).[2]
- Monitoring and Sample Collection: Animals are monitored for the development of disease. Serum is collected periodically to measure the levels of anti-mitochondrial antibodies (AMAs). At the end of the experiment, mice are euthanized, and liver tissue is collected for histological analysis.
- Analysis: Liver sections are stained and examined for signs of cholangitis, such as portal inflammation and bile duct damage. Serum is analyzed for the presence of AMAs, a hallmark of PBC.

## Biological Activity and Mechanism of Action

The primary biological activity of **2-octynoic acid** of interest to drug development professionals is its ability to induce a murine model of autoimmune cholangitis.

### Proposed Mechanism of Action

The proposed mechanism involves the xenobiotic modification of the E2 component of the pyruvate dehydrogenase complex (PDC-E2).[3] PDC-E2 normally contains a lipoic acid cofactor attached to a lysine residue. It is hypothesized that **2-octynoic acid** can covalently modify this lysine residue, creating a neo-antigen. This modified self-protein is then recognized as foreign by the immune system, leading to a break in self-tolerance and the production of autoantibodies (AMAs) that cross-react with the native, lipoylated PDC-E2. This autoimmune response targets the bile duct epithelial cells, which express PDC-E2 on their apical surface, leading to their destruction and the development of cholestasis.



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**Figure 3.** Signaling pathway of 2-octynoic acid-induced cholestasis.

## In Vitro Effects

In vitro studies using hepatocytes have shown that **2-octynoic acid** can impact cellular function. For example, treatment of hepatocyte cultures with 70  $\mu\text{M}$  **2-octynoic acid** has been shown to affect CYP3A4 enzyme activity.

## Quantitative Bioactivity Data

Currently, there is a lack of publicly available, standardized quantitative bioactivity data such as  $\text{IC}_{50}$  or  $\text{EC}_{50}$  values for **2-octynoic acid** in the context of its cholestatic effects. Further research is needed to establish these parameters to better quantify its potency.

## Safety Information

**2-Octynoic acid** is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion

**2-Octynoic acid** is a valuable tool for researchers studying autoimmune liver diseases, particularly primary biliary cholangitis. Its ability to induce a reliable animal model of the disease provides a platform for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological activities to aid researchers in their work with this important compound. Further studies are warranted to fully elucidate its mechanism of action and to establish quantitative measures of its biological potency.

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